RWJ-56110

PAR-1 Selectivity Receptor Profiling Thrombin Signaling

RWJ-56110 is a peptide-mimetic PAR-1 antagonist designed to avoid generic substitution risks. It directly inhibits PAR-1 activation and internalization without affecting N-terminal cleavage, PAR-2, PAR-3, PAR-4, or thrombin. Its concentration-dependent efficacy in platelet aggregation—saturable at high thrombin levels—makes it uniquely suited for PAR-1 vs. PAR-4 dissection studies. Validated in CAM angiogenesis (100 μg/pellet complete blockade) and RASMC proliferation (IC50=3.5 μM). Not functionally interchangeable with non-peptide antagonists like SCH 79797.

Molecular Formula C41H43Cl2F2N7O3
Molecular Weight 790.7 g/mol
Cat. No. B1680340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ-56110
SynonymsRWJ-56110;  RWJ 56110;  RWJ56110.
Molecular FormulaC41H43Cl2F2N7O3
Molecular Weight790.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
InChIInChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1
InChIKeySWPAWRHBFNDXEU-BCRBLDSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RWJ-56110 Procurement Guide: PAR-1 Antagonist Selectivity and Quantitative Differentiation


RWJ-56110 is a peptide-mimetic antagonist of protease-activated receptor-1 (PAR-1), identified through de novo design and optimization of a rigid molecular scaffold that spatially mimics the PAR-1 agonist peptide epitope SFLLRN [1]. It exhibits a PAR-1 binding IC50 of 0.44 μM and is characterized by the absence of PAR-1 agonist activity and the absence of direct thrombin inhibitory activity [2]. The compound is a direct inhibitor of PAR-1 activation and internalization without affecting PAR-1 N-terminal cleavage .

Why RWJ-56110 Cannot Be Substituted with Alternative PAR-1 Antagonists


Generic substitution among PAR-1 antagonists is unsupported due to substantial divergence in molecular structure, binding mode, functional potency in platelet aggregation assays, and in vivo anti-angiogenic efficacy. RWJ-56110, a peptide-mimetic, exhibits a distinct efficacy profile compared to non-peptide PAR-1 antagonists such as SCH 79797. Critically, the efficacy of RWJ-56110 in inhibiting thrombin-induced human platelet aggregation is concentration-dependent and saturable at high thrombin concentrations, a limitation not necessarily shared by all PAR-1 antagonists [1]. This differential behavior, confirmed in side-by-side comparisons, demonstrates that PAR-1 antagonists are not functionally interchangeable and that procurement decisions must be guided by specific experimental context and required assay conditions [2].

RWJ-56110 Quantitative Differentiation Data for Scientific Procurement


RWJ-56110 PAR-1 Selectivity vs. PAR-2, PAR-3, and PAR-4

RWJ-56110 demonstrates unambiguous selectivity for PAR-1 over the related protease-activated receptors PAR-2, PAR-3, and PAR-4. In functional assays, RWJ-56110 shows no detectable activity against PAR-2, PAR-3, or PAR-4 at concentrations up to and exceeding its PAR-1 binding IC50 of 0.44 μM . This selectivity profile distinguishes it from less well-characterized PAR-1 antagonists and confirms its utility as a specific tool for dissecting PAR-1-mediated signaling pathways [1].

PAR-1 Selectivity Receptor Profiling Thrombin Signaling

RWJ-56110 Human Platelet Aggregation Inhibition: Potency and Thrombin Concentration Dependency

RWJ-56110 inhibits human platelet aggregation induced by the PAR-1 agonist peptide SFLLRN-NH2 with an IC50 of 0.16 μM and by thrombin with an IC50 of 0.34 μM . Importantly, a comparative study demonstrated that while RWJ-56110 effectively inhibits platelet aggregation induced by a low concentration of thrombin (0.05 U/ml), it loses effectiveness when higher concentrations of thrombin are used as the stimulus [1]. This characteristic is attributed to the presence of a secondary thrombin receptor, PAR-4, on human platelets, which mediates activation at high thrombin concentrations [2]. In contrast, the PAR-4 antagonist YD-3 alone has little effect but significantly enhances the anti-aggregatory activity of RWJ-56110 when combined [1].

Platelet Aggregation Thrombosis PAR-1 Antagonism

RWJ-56110 vs. SCH 79797: Comparative Anti-Angiogenic Efficacy in the Chick Chorioallantoic Membrane (CAM) Model

In a direct head-to-head comparison using the chick chorioallantoic membrane (CAM) model of in vivo angiogenesis, both RWJ-56110 and the non-peptide PAR-1 antagonist SCH 79797 demonstrated anti-angiogenic activity. However, a quantitative difference in potency was observed: SCH 79797 completely blocked new vessel formation at a concentration of 30 μg/pellet, whereas RWJ-56110 required a concentration of 100 μg/pellet to achieve complete blockade [1]. This indicates that while both are effective anti-angiogenic agents, SCH 79797 exhibits higher potency in this specific in vivo model.

Angiogenesis Endothelial Cell PAR-1 Antagonism In Vivo

RWJ-56110 Selectivity in Platelet Aggregation: Differential Inhibition of SFLLRN-NH2 and U46619 Pathways

RWJ-56110 demonstrates high selectivity in inhibiting human platelet aggregation induced by the PAR-1 agonist peptide SFLLRN-NH2 (IC50 = 0.16 μM) compared to aggregation induced by the thromboxane A2 mimetic U46619 . This selectivity is described as 'considerable' or 'quite selective', indicating a clear functional preference for PAR-1-mediated activation pathways over those mediated by thromboxane receptors . This contrasts with broader-spectrum antiplatelet agents that non-specifically inhibit multiple aggregation pathways.

Platelet Aggregation Pathway Selectivity Thromboxane A2

RWJ-56110 Optimal Application Scenarios Based on Quantitative Evidence


Mechanistic Dissection of PAR-1 vs. PAR-4 Signaling in Human Platelets

Employ RWJ-56110 at low thrombin concentrations (e.g., 0.05 U/ml) to specifically isolate PAR-1-mediated platelet activation. The compound's loss of efficacy at high thrombin concentrations, as documented in comparative studies [1], makes it an ideal tool for delineating the distinct contributions of PAR-1 (high-affinity, rapid) and PAR-4 (low-affinity, sustained) to thrombin-induced platelet responses. Combine with a PAR-4 antagonist (e.g., YD-3) to achieve complete blockade of thrombin-induced aggregation [1].

In Vivo Angiogenesis Studies Requiring a Peptide-Mimetic PAR-1 Antagonist

For in vivo angiogenesis models where a peptide-mimetic scaffold is preferred over non-peptide antagonists due to potential differences in pharmacokinetics or off-target profiles, RWJ-56110 provides a well-characterized option. Direct comparative data with SCH 79797 in the CAM model [2] quantifies the required dose (100 μg/pellet for complete blockade) and allows for power calculations and experimental design.

Selective Inhibition of PAR-1-Mediated Proliferation in Vascular Smooth Muscle Cells

Utilize RWJ-56110 to study the role of PAR-1 in vascular smooth muscle cell proliferation, a process implicated in restenosis. RWJ-56110 fully inhibits thrombin-induced RASMC proliferation with an IC50 of 3.5 μM . This provides a defined concentration range for experiments designed to dissect PAR-1's contribution to vascular pathology, distinct from other mitogenic pathways.

Combination Therapy Studies Targeting Both PAR-1 and PAR-4 in Thrombosis Models

Given the demonstrated synergy between RWJ-56110 and the PAR-4 antagonist YD-3 in preventing platelet P-selectin expression and aggregation [1], RWJ-56110 is a validated component for preclinical studies investigating dual PAR-1/PAR-4 inhibition as a strategy for more effective antithrombotic therapy without directly inhibiting thrombin's enzymatic activity on fibrinogen [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for RWJ-56110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.